molecular formula C24H18F2N2O4 B2688065 N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 888450-04-2

N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2688065
CAS RN: 888450-04-2
M. Wt: 436.415
InChI Key: FBZAWUZIGHHVRV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and has been shown to possess a range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis has led to the development of new methodologies for creating heterocyclic compounds, which are crucial in drug discovery and material science. For instance, the synthesis of highly functionalized benzofuran-2-carboxamides demonstrates the importance of these compounds in creating diverse molecular architectures (Han et al., 2014). Similarly, studies on the synthesis of novel benzodifuranyl derivatives and their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020) highlight the therapeutic applications of benzofuran derivatives.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, benzofuran-2-carboxamide derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, the synthesis and antimicrobial evaluation of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties (Idrees et al., 2020) exemplify the potential of benzofuran derivatives in addressing microbial resistance. The study on the in vivo antihyperlipidemic activity of N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides (Al-qirim et al., 2012) further demonstrates their potential in managing lipid disorders.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O4/c1-14-5-4-6-16(11-14)31-13-21(29)28-22-17-7-2-3-8-20(17)32-23(22)24(30)27-15-9-10-18(25)19(26)12-15/h2-12H,13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZAWUZIGHHVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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